3-(2-Methyl-imidazol-1-ylmethyl)-piperidine hydrochloride
Overview
Description
3-(2-Methyl-imidazol-1-ylmethyl)-piperidine hydrochloride, also referred to as 3-MIPH, is an organic compound with a molecular formula of C7H14ClN3. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and fragrances. 3-MIPH is an efficient and cost-effective reagent for the synthesis of a variety of compounds.
Mechanism of Action
The mechanism of action of 3-MIPH is not well understood. However, it is known that the reaction of 2-methyl-imidazole and piperidine hydrochloride results in the formation of a cyclic imidazolium salt, which is then hydrolyzed to form 3-MIPH.
Biochemical and Physiological Effects
3-MIPH has been found to be an effective inhibitor of bacterial growth and has been used in the treatment of bacterial infections. It has also been found to be an effective inhibitor of the enzyme phosphodiesterase, which is involved in the regulation of a variety of physiological processes.
Advantages and Limitations for Lab Experiments
The use of 3-MIPH in lab experiments has several advantages. It is a cost-effective reagent and is easily synthesized. It is also a versatile intermediate that can be used in the synthesis of a variety of compounds. However, there are some limitations to its use in lab experiments, such as its low solubility in water and its volatility.
Future Directions
There are a number of potential future directions for research into 3-MIPH. These include studying its effects on other enzymes, such as those involved in cell signaling, and its potential applications in drug delivery systems. Other potential future directions include studying its effects on other biological systems, such as the nervous system, and its potential use as an adjuvant in vaccines. Additionally, further research into its mechanism of action could lead to the development of more efficient and cost-effective synthesis methods.
Scientific Research Applications
3-MIPH is used in a variety of scientific research applications, including the synthesis of compounds for the study of enzyme inhibitors, drug delivery systems, and drug metabolism. It is also used as a starting material in the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatories. 3-MIPH is also used in the synthesis of pesticides and fragrances.
properties
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.ClH/c1-9-12-5-6-13(9)8-10-3-2-4-11-7-10;/h5-6,10-11H,2-4,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVULDTGCJHSCTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-imidazol-1-ylmethyl)-piperidine hydrochloride | |
CAS RN |
1185298-19-4 | |
Record name | Piperidine, 3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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